1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene
Description
Properties
IUPAC Name |
1-[difluoro-(2-fluorophenyl)methyl]-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5/c14-8-5-6-10(12(16)7-8)13(17,18)9-3-1-2-4-11(9)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONITCXTDWAYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C=C(C=C2)F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196474 | |
| Record name | Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-23-0 | |
| Record name | Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Difluorocarbene-Mediated Ring Expansion and Difluorobenzene Formation
One notable approach to related difluorobenzene derivatives involves the reaction of difluorocarbene with substituted cyclobutenes, leading to ring expansion and selective fluorination meta to each other on the benzene ring.
- Key Reaction: Difluorocarbene, generated from reagents such as Seyferth’s reagent (phenylmercuric trifluoromethyl), reacts with 1-phenyl-2-methylcyclobutene to form difluorobenzene derivatives.
- Mechanism: The difluorocarbene attacks the cyclobutene double bond, forming a strained housane intermediate, which rearranges to the difluorobenzene product.
- Reaction Conditions: Heating to reflux for prolonged periods (e.g., 24 hours) in the presence of NaI and Seyferth’s reagent.
- Challenges: The reaction requires extremely pure starting materials and careful purification to avoid side products. Seyferth’s reagent is temperamental and may lead to inconsistent yields.
- Yields: Variable; successful syntheses reported but with sensitivity to reaction conditions and purity.
This method is relevant for synthesizing difluorobenzene derivatives with fluorines meta to each other, which is structurally related to the 2,4-difluoro substitution pattern.
Palladium-Catalyzed Cross-Coupling for Diaryldifluoromethanes
A more modern and versatile method involves palladium-catalyzed cross-coupling reactions to form diaryldifluoromethane structures, which include the difluoro(2-fluorophenyl)methyl moiety.
- Procedure:
- Starting from aryl bromides or iodides, Pd catalysts mediate coupling with difluoromethyl sources.
- The reaction is typically performed in anhydrous solvents like 1,4-dioxane under inert atmosphere.
- Purification is achieved via silica gel chromatography.
- Yields: High yields reported (e.g., 73% isolated yield for related compounds).
- Advantages: This method allows precise incorporation of difluoromethyl groups onto aromatic rings bearing fluorine substituents, suitable for synthesizing 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene analogs.
- Reagents and Conditions: Commercially available reagents, mild conditions, and scalable protocols.
Preparation of 2,4-Difluorobromo Benzene Intermediate
Since the target compound contains a 2,4-difluorobenzene moiety, preparation of 2,4-difluorobromo benzene is a crucial intermediate step.
- Industrial Process:
- Bromination of m-difluorobenzene with liquid bromine in the presence of iron powder as a catalyst.
- Conducted solvent-free at low temperatures (-6 to 10 °C) for 6-8 hours.
- Post-reaction treatment includes purification and recycling of unreacted starting material.
- Outcome:
- High yield (~98.6%) and high purity (~99.8%) of 2,4-difluorobromo benzene.
- Low content of polybrominated impurities and isomers.
- Environmental Considerations: Hydrogen bromide byproduct is absorbed with sodium hydroxide to form sodium bromide, minimizing pollution.
This intermediate is essential for subsequent coupling or substitution reactions leading to the final compound.
Synthetic Route to 2,4-Difluorobenzene Methanamines as Related Precursors
The synthesis of 2,4-difluorobenzene methanamines, structurally related to the difluoromethyl moiety, involves:
- Stepwise Process:
- Reaction of m-difluorobenzene with halogenating agents and paraformaldehyde in the presence of catalysts to form 2,4-difluoro halogenated benzyl compounds.
- Formation of quaternary ammonium salts via reaction with methenamine.
- Hydrolysis of these salts with concentrated hydrochloric acid to yield 2,4-difluorobenzene methylamine.
- Conditions: Reflux for 4-10 hours, solvent removal under reduced pressure, extraction, and vacuum distillation at low temperatures (-5 to 0 °C).
- Significance: These methanamine derivatives can be further functionalized to introduce difluoromethyl groups attached to aromatic rings.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Intermediates | Reaction Conditions | Yield / Purity | Notes |
|---|---|---|---|---|
| Difluorocarbene Ring Expansion | Seyferth’s reagent, 1-phenyl-2-methylcyclobutene | Reflux 24 h, NaI present | Variable; sensitive to purity | Requires pure starting materials, temperamental |
| Pd-Catalyzed Cross-Coupling | Aryl halides, Pd catalyst, difluoromethyl source | Anhydrous solvent, inert atmosphere | Up to 73% isolated yield | Mild conditions, scalable, high selectivity |
| Bromination of m-Difluorobenzene | m-Difluorobenzene, liquid bromine, iron powder | Solvent-free, -6 to 10 °C, 6-8 h | ~98.6% yield, 99.8% purity | Industrial scale, low impurity, environmentally friendly |
| Synthesis of 2,4-Difluorobenzene Methanamines | m-Difluorobenzene, halogenating agent, paraformaldehyde, methenamine | Reflux 4-10 h, vacuum distillation | Not specified | Multi-step, precursor for difluoromethyl derivatives |
Research Findings and Practical Considerations
- The difluorocarbene approach is mechanistically interesting but less reliable for large-scale synthesis due to reagent instability and purification challenges.
- Pd-catalyzed cross-coupling offers a robust, high-yielding alternative for constructing diaryldifluoromethanes, including the target compound.
- The availability of high-purity 2,4-difluorobromo benzene via optimized bromination is critical for downstream functionalization.
- Environmental and economic factors favor solvent-free bromination processes with effective byproduct management.
- Multi-step syntheses involving halogenation and amination provide useful intermediates for further derivatization toward the target compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter the difluoromethyl groups.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with chlorine can yield chlorinated derivatives, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It can be used in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds for enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing effects of the fluorine atoms can influence the compound’s binding affinity and specificity. This can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
1-(2,4-Difluorophenyl)ethan-1-one
- Structure : A 2,4-difluorophenyl group attached to a ketone (-CO-) at position 1.
- Comparison : Unlike the target compound, this lacks the difluoromethyl-aryl substituent. The ketone group introduces polarity, increasing solubility in polar solvents. However, the absence of the CF2-aryl moiety reduces steric bulk and hydrophobic interactions .
1-Bromomethyl-2,4-difluorobenzene
- Structure : A bromomethyl (-CH2Br) group at position 1 of a 2,4-difluorobenzene.
- Comparison : The bromomethyl group is highly reactive in nucleophilic substitution reactions, unlike the inert CF2-aryl group in the target compound. This makes the bromo derivative more versatile in synthetic chemistry but less stable under physiological conditions .
Fluconazole
- Structure: 1-(2,4-Difluorophenyl)-1,1-bis[(1H-1,2,4-triazol-1-yl)methyl]ethanol, a triazole antifungal drug.
- Comparison : Shares the 2,4-difluorophenyl core but incorporates triazole and hydroxyl groups. These functional groups enable hydrogen bonding, critical for antifungal activity. The target compound’s CF2-aryl group may hinder such interactions but could enhance metabolic stability .
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- Structure: Ethanol-linked triazole and 2,4-difluorophenyl groups.
- Comparison: The hydroxyl and triazole groups facilitate hydrogen bonding and coordination with metal ions, properties absent in the target compound.
Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
- Key Observations :
- The target compound’s CF2-aryl substituent increases hydrophobicity (higher LogP) compared to ketone or hydroxyl-containing analogues.
- Bromine in 1-bromomethyl-2,4-difluorobenzene adds molecular weight but reduces stability compared to fluorine .
Biological Activity
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique electronic and steric properties imparted by the fluorine atoms can enhance the compound's interaction with biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The compound features a difluoromethyl group attached to a 2-fluorophenyl moiety and a difluorobenzene ring. This configuration may influence its lipophilicity, metabolic stability, and binding affinity to various biological targets. The presence of multiple fluorine atoms can also alter the compound's reactivity and solubility in biological systems.
Anticancer Potential
Research has indicated that fluorinated compounds often exhibit enhanced anticancer properties due to their ability to inhibit key metabolic pathways in cancer cells. For instance, studies on related fluorinated derivatives have shown that they can effectively inhibit glycolysis in aggressive cancers like glioblastoma multiforme (GBM) by targeting hexokinase activity . The introduction of fluorine atoms has been linked to increased potency and selectivity against cancer cell lines.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
- Alteration of Cell Signaling : Fluorinated compounds can modulate signaling pathways that are crucial for tumor growth and survival.
Case Studies
Several studies have explored the biological activity of structurally similar fluorinated compounds:
- Fluorinated Derivatives of 2-Deoxy-D-Glucose : These compounds demonstrated potent cytotoxic effects against GBM cells, with lower IC50 values compared to non-fluorinated analogs. The modifications significantly improved pharmacokinetic properties, suggesting that similar modifications in this compound could enhance its therapeutic efficacy .
- Pyrazolyl-Ureas : A class of compounds that includes fluorinated derivatives showed promising results as inhibitors of sEH (soluble epoxide hydrolase), with IC50 values in the nanomolar range. This highlights the potential for fluorinated structures to exhibit significant biological activity through enzyme inhibition .
Research Findings
A summary of relevant findings regarding the biological activity of similar fluorinated compounds is presented in the table below:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
